Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate

Drug Design ADME Medicinal Chemistry

Procure Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate (CAS 327046-67-3) for its unique 3-amino, 4-Boc-amino architecture. This mono-protected scaffold ensures orthogonal reactivity: the free 3-amine is available for immediate functionalization, while acid-labile Boc protection at the 4-position enables clean, sequential derivatization. Essential for synthesizing Factor Xa inhibitors, Dawson-type peptide linkers, and bioconjugates, it prevents side reactions inherent to fully unprotected or regioisomeric analogs. Ideal for medicinal chemistry and SPPS applications.

Molecular Formula C13H18N2O4
Molecular Weight 266.29 g/mol
CAS No. 327046-67-3
Cat. No. B1602776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate
CAS327046-67-3
Molecular FormulaC13H18N2O4
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)OC)N
InChIInChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-10-6-5-8(7-9(10)14)11(16)18-4/h5-7H,14H2,1-4H3,(H,15,17)
InChIKeyWZDQSJQQRFYYPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Amino-4-((tert-butoxycarbonyl)amino)benzoate (CAS 327046-67-3): A Strategic Mono-Boc-Protected Diamine Intermediate for Pharmaceutical and Chemical R&D Procurement


Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate (CAS 327046-67-3), with the molecular formula C13H18N2O4 and a molecular weight of 266.29 g/mol, is a phenylcarbamic acid ester derivative [1]. It is characterized by a benzoate core featuring one free primary amine (-NH2) at the 3-position and one orthogonally protected amine as a tert-butoxycarbonyl (Boc) carbamate at the 4-position . This mono-protected, bifunctional architecture distinguishes it from fully protected or unprotected diaminobenzoate analogs and positions it as a key building block in multi-step organic syntheses, particularly for creating complex molecular architectures requiring sequential amine functionalization .

Methyl 3-Amino-4-((tert-butoxycarbonyl)amino)benzoate (CAS 327046-67-3): Why In-Class Analogs Are Not Interchangeable and Direct Sourcing is Critical


Substituting Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate with a generic 'Boc-protected diamine' or its unprotected analog is not scientifically sound due to critical differences in regiochemistry and protection status that fundamentally alter reactivity and synthetic utility [1]. The specific 3-amino, 4-Boc-amino substitution pattern provides a unique orthogonal handle, allowing for selective deprotection of the Boc group with acid (e.g., TFA) to reveal the 4-amine, while leaving the 3-amine free for immediate or prior modification [2]. In contrast, the fully unprotected methyl 3,4-diaminobenzoate is highly reactive and prone to side reactions, while the fully protected di-Boc analog requires harsher, less selective conditions to unmask either amine, limiting its utility in complex or sensitive synthetic sequences . Furthermore, the regioisomer methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate presents a different spatial arrangement of functional groups, leading to distinct steric and electronic properties that can drastically affect the outcome of subsequent coupling or cyclization reactions .

Methyl 3-Amino-4-((tert-butoxycarbonyl)amino)benzoate (CAS 327046-67-3): Quantitative Differentiators vs. Closest Analogs and Alternatives


Molecular Weight and Physicochemical Profile: Methyl 3-amino-4-Boc-benzoate vs. Unprotected Methyl 3,4-Diaminobenzoate

When compared to its fully unprotected analog, methyl 3,4-diaminobenzoate (CAS 36692-49-6, MW: 166.18 g/mol) [1], the target compound's Boc protection group adds a substantial molecular weight (MW: 266.29 g/mol, a 60% increase) and lipophilic bulk (cLogP predicted at 2.99) [2]. This modification directly reduces the number of hydrogen bond donors (HBD) from 2 in the unprotected analog to 2 in the protected form, and increases the number of rotatable bonds from 3 to 6 . These specific changes in physicochemical properties are quantitatively aligned with improved membrane permeability in drug design principles (Lipinski's Rule of 5) and provide a less polar, more easily chromatographable intermediate, which is a critical differentiator for large-scale synthesis and purification workflows [3].

Drug Design ADME Medicinal Chemistry Synthetic Intermediates

Orthogonal Synthetic Utility: Methyl 3-amino-4-Boc-benzoate vs. Fully Protected Di-Boc-3,4-diaminobenzoic Acid

The mono-Boc protection of methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate provides a distinct advantage over the fully protected analog, di-Boc-3,4-diaminobenzoic acid (CAS 66636-17-7, MW: 352.38 g/mol) . The target compound, with a molecular weight of 266.29 g/mol, is 24% lighter. More critically, it possesses one free amine (a nucleophile) and one protected amine, enabling sequential, chemoselective reactions. In contrast, the di-Boc compound requires an initial, global deprotection step (e.g., TFA/DCM) to reveal any amine nucleophile, which simultaneously unmasks both amino groups, precluding site-selective derivatization [1]. The mono-Boc compound's architecture is directly analogous to the widely used Dawson linker (Fmoc-Dbz-OH) strategy in SPPS, where a single protected diamine allows for on-resin cyclization and cleavage to form peptide thioesters [2].

Solid-Phase Peptide Synthesis (SPPS) Orthogonal Protection Linker Chemistry Bioconjugation

Acid-Labile Boc Protection: Orthogonal Stability Profile of Methyl 3-amino-4-Boc-benzoate vs. Cbz-Protected Analog

The choice of the Boc protecting group in the target compound is a key differentiator from alternative carbamates like the benzyloxycarbonyl (Cbz) group, which would be present in an analog such as methyl 3-amino-4-((benzyloxycarbonyl)amino)benzoate. Boc is exclusively acid-labile, being removed under mild conditions (e.g., 20-50% TFA in DCM) [1], while Cbz is primarily removed via hydrogenolysis (H2, Pd/C) [2]. This orthogonal stability profile allows the Boc group in the target compound to be removed in the presence of a Cbz group, or vice versa, enabling complex multi-step synthetic strategies where two different protecting groups are used on the same molecule or on different residues of a peptide chain [3]. This is a cornerstone of modern solid-phase peptide synthesis (SPPS), where Boc chemistry is used in combination with other protective strategies to build complex peptides with high fidelity [4].

Protecting Group Strategy Solid-Phase Peptide Synthesis (SPPS) Peptide Chemistry Multi-step Synthesis

Commercial Availability and Purity: Sourcing Reliability of Methyl 3-amino-4-Boc-benzoate vs. Regioisomer

Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate (CAS 327046-67-3) demonstrates a quantifiably more robust commercial sourcing profile than its closest regioisomer, methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate (CAS 1298108-48-1) . The target compound is listed by major global suppliers (e.g., Sigma-Aldrich, Fluorochem) with a standard purity of 95-96% , indicating a mature and reliable supply chain. In contrast, the 4-amino-3-Boc regioisomer is more sparsely listed and is often subject to longer lead times, with some vendors indicating availability within 8-12 weeks . This difference in commercial availability directly impacts R&D timelines and project feasibility, making the target compound a lower-risk choice for procurement in time-sensitive research and development programs .

Chemical Sourcing Supply Chain Synthetic Intermediate Procurement

Methyl 3-Amino-4-((tert-butoxycarbonyl)amino)benzoate (CAS 327046-67-3): Primary Application Scenarios Based on Evidence-Backed Differentiation


Core Scaffold in Medicinal Chemistry for Serine Protease Inhibitors (e.g., Factor Xa)

Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate is a key intermediate in the synthesis of potent and selective inhibitors of Factor Xa, a crucial serine protease in the coagulation cascade [1]. Its mono-protected, diamine architecture provides a scaffold for sequential elaboration, allowing medicinal chemists to first functionalize the free 3-amino group to introduce diverse binding elements, followed by Boc-deprotection to reveal the 4-amino group for further derivatization or cyclization. This orthogonal reactivity, quantitatively defined by the presence of one free and one protected amine, is essential for constructing the complex, multi-ring structures typical of this class of drug candidates [2].

Solid-Phase Peptide Synthesis (SPPS) Linker for C-Terminal Modification and Cyclization

The compound's structure is directly analogous to the widely used Dawson linker (3,4-diaminobenzoic acid or Dbz) [3]. In SPPS, the free 3-amino group of this compound (after hydrolysis of the methyl ester) can be loaded onto a resin. The protected 4-amino group remains inert during the peptide chain assembly. After peptide synthesis, the Boc group is removed with acid, revealing the second amine, which can then be used to form an N-acylurea moiety. This moiety can be selectively cleaved or cyclized, providing a powerful method for generating peptide thioesters (for native chemical ligation) or cyclic peptides directly from the solid support [4].

Building Block for Orthogonally Protected Bioconjugates and Fluorescent Probes

The orthogonal protecting group strategy enabled by the Boc group, as established in Section 3, makes this compound an ideal starting material for creating bioconjugates and fluorescent probes [5]. The methyl ester can be saponified to yield a free carboxylic acid for conjugation to biomolecules (e.g., antibodies, proteins) or surfaces. The free 3-amine can be functionalized with a fluorophore (e.g., fluorescein, rhodamine) or an affinity tag (e.g., biotin), while the Boc-protected 4-amine remains stable. Subsequent deprotection reveals a second reactive handle, allowing for the attachment of a second functional moiety, such as a drug payload or a quencher, in a fully controlled and sequential manner [6].

Key Intermediate in the Synthesis of Complex Heterocycles via Intramolecular Cyclization

Following selective deprotection of the 4-Boc-amino group, the resulting methyl 3,4-diaminobenzoate can be used in condensation reactions with various carbonyl compounds (e.g., aldehydes, ketones, carboxylic acids) to form a wide range of nitrogen-containing heterocycles, including benzimidazoles, quinoxalines, and benzotriazoles [7]. The orthogonality provided by the Boc group, a feature quantitatively described in Section 3, allows for the specific and high-yielding synthesis of these ring systems, which are privileged scaffolds in medicinal chemistry and materials science, without side reactions from the 3-amino group. This is a clear advantage over using the fully unprotected diamine .

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